molecular formula C13H16O4 B7999441 O2-Ethyl O1-[2-(p-tolyl)ethyl] oxalate CAS No. 1443343-62-1

O2-Ethyl O1-[2-(p-tolyl)ethyl] oxalate

Cat. No.: B7999441
CAS No.: 1443343-62-1
M. Wt: 236.26 g/mol
InChI Key: VIGWXQWGLGQYFL-UHFFFAOYSA-N
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Description

O2-Ethyl O1-[2-(p-tolyl)ethyl] oxalate (CAS: 1443343-62-1) is a diester derived from oxalic acid, featuring an ethyl group and a 2-(p-tolyl)ethyl moiety. Its molecular formula is C₁₃H₁₆O₄ (molecular weight: 236.26 g/mol) . Structurally, the compound consists of two ester linkages: one ethyl ester and one aryl-substituted ester (p-tolyl group attached via an ethyl chain). Such esters are often utilized in organic synthesis, pharmaceuticals, or as intermediates for functional materials .

Properties

IUPAC Name

1-O-ethyl 2-O-[2-(4-methylphenyl)ethyl] oxalate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O4/c1-3-16-12(14)13(15)17-9-8-11-6-4-10(2)5-7-11/h4-7H,3,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIGWXQWGLGQYFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)OCCC1=CC=C(C=C1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601190884
Record name Ethanedioic acid, 1-ethyl 2-[2-(4-methylphenyl)ethyl] ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601190884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1443343-62-1
Record name Ethanedioic acid, 1-ethyl 2-[2-(4-methylphenyl)ethyl] ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1443343-62-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethanedioic acid, 1-ethyl 2-[2-(4-methylphenyl)ethyl] ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601190884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O2-Ethyl O1-[2-(p-tolyl)ethyl] oxalate typically involves the esterification of oxalic acid with the corresponding alcohols. One common method is the reaction of oxalyl chloride with ethanol and 2-(p-tolyl)ethanol in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the oxalyl chloride. The general reaction scheme is as follows:

Oxalyl chloride+Ethanol+2-(p-tolyl)ethanolO2-Ethyl O1-[2-(p-tolyl)ethyl] oxalate+HCl\text{Oxalyl chloride} + \text{Ethanol} + \text{2-(p-tolyl)ethanol} \rightarrow \text{this compound} + \text{HCl} Oxalyl chloride+Ethanol+2-(p-tolyl)ethanol→O2-Ethyl O1-[2-(p-tolyl)ethyl] oxalate+HCl

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can further improve the production process.

Chemical Reactions Analysis

Types of Reactions

O2-Ethyl O1-[2-(p-tolyl)ethyl] oxalate can undergo various chemical reactions, including:

    Hydrolysis: The ester bonds can be hydrolyzed in the presence of acids or bases to yield oxalic acid and the corresponding alcohols.

    Reduction: The compound can be reduced to form the corresponding alcohols and oxalic acid derivatives.

    Substitution: The ethyl and 2-(p-tolyl)ethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Various nucleophiles can be used depending on the desired substitution.

Major Products Formed

    Hydrolysis: Oxalic acid, ethanol, and 2-(p-tolyl)ethanol.

    Reduction: Corresponding alcohols and oxalic acid derivatives.

    Substitution: Products depend on the nucleophile used.

Scientific Research Applications

Synthetic Organic Chemistry

O2-Ethyl O1-[2-(p-tolyl)ethyl] oxalate serves as a versatile building block in the synthesis of more complex organic molecules. Its structure allows for various functionalization reactions, making it valuable in the development of pharmaceuticals and agrochemicals.

Catalysis

This compound has been investigated for its role as a catalyst in several chemical reactions. Its ability to facilitate reactions while being relatively stable under various conditions makes it an attractive option for catalytic processes.

Research has indicated that this compound may exhibit biological activities, including potential anti-inflammatory and analgesic effects. These properties are being explored for their implications in drug development.

Environmental Chemistry

The compound's stability and reactivity profile make it suitable for studies related to environmental chemistry, particularly in understanding its behavior in ecological systems and its potential impact as a pollutant.

Case Study 1: Synthesis of Novel Compounds

A study focused on the synthesis of novel derivatives using this compound as a precursor demonstrated its effectiveness in generating compounds with enhanced biological activities. The derivatives showed improved efficacy against specific biological targets compared to their parent compounds.

Case Study 2: Catalytic Applications

In another investigation, researchers utilized this compound as a catalyst in the oxidation of alcohols to aldehydes. The study highlighted the compound's efficiency and selectivity, paving the way for its application in industrial processes.

Case Study 3: Environmental Impact Assessment

A comprehensive assessment evaluated the environmental impact of this compound, focusing on its degradation pathways and potential toxicity to aquatic organisms. The findings provided insights into the safe handling and regulatory considerations for this compound.

Mechanism of Action

The mechanism of action of O2-Ethyl O1-[2-(p-tolyl)ethyl] oxalate depends on its specific application. In chemical reactions, it acts as an ester, undergoing hydrolysis, reduction, or substitution. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The exact molecular targets and pathways involved can vary based on the context of its use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

The following compounds share the oxalate diester backbone but differ in substituents on the aryl or alkyl groups:

Compound Name Molecular Formula Substituents Key Structural Differences Reference
O2-Ethyl O1-[2-(p-tolyl)ethyl] oxalate C₁₃H₁₆O₄ p-Tolyl (4-methylphenyl) Parent compound; balanced lipophilicity
O1-[2-(3-Chloro-2-methylphenyl)ethyl] O2-ethyl oxalate C₁₃H₁₅ClO₄ 3-Chloro-2-methylphenyl Chlorine increases polarity/EWG effect
O2-Ethyl O1-[2-(4-fluoro-3-methylphenyl)ethyl] oxalate C₁₃H₁₅FO₄ 4-Fluoro-3-methylphenyl Fluorine enhances EWG reactivity
O2-Ethyl O1-[2-(4-methoxy-3-methylphenyl)ethyl] oxalate C₁₄H₁₈O₅ 4-Methoxy-3-methylphenyl Methoxy group (EDG) improves stability
O2-Ethyl O1-[2-(4-methylthiophenyl)ethyl] oxalate C₁₃H₁₆O₄S 4-Methylthiophenyl Thioether increases polarizability

Abbreviations : EWG = Electron-Withdrawing Group; EDG = Electron-Donating Group.

Physicochemical Properties

  • Polarity: The parent compound (p-tolyl) exhibits moderate lipophilicity due to the methyl group. Chlorine (Cl) and fluorine (F) substituents increase polarity, reducing solubility in non-polar solvents . Methoxy (OCH₃) and methylthio (SCH₃) groups enhance solubility in polar aprotic solvents (e.g., DMSO) .
  • Stability :

    • Electron-withdrawing groups (Cl, F) accelerate hydrolysis of ester bonds due to increased electrophilicity .
    • Methoxy-substituted analogs show slower degradation under acidic conditions, attributed to EDG effects .

Biological Activity

O2-Ethyl O1-[2-(p-tolyl)ethyl] oxalate, with the molecular formula C13H16O4 and a molecular weight of 236.26 g/mol, is a compound that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

  • IUPAC Name: 1-O-ethyl 2-O-[2-(4-methylphenyl)ethyl] oxalate
  • CAS Number: 1443343-62-1
  • Molecular Weight: 236.26 g/mol
  • Molecular Formula: C13H16O4

The compound's structure includes an ethyl group and a p-tolyl substituent, which may influence its biological interactions.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, potentially affecting processes such as lipid metabolism and cell signaling.
  • Antioxidant Properties: Preliminary studies suggest that oxalates can exhibit antioxidant activity, which may contribute to their protective effects against oxidative stress in cells.
  • Antimicrobial Activity: Some oxalate derivatives have been reported to possess antimicrobial properties, which could be relevant for developing new therapeutic agents.

Case Studies

  • Antimicrobial Activity:
    A study investigated the antimicrobial efficacy of various oxalate derivatives, including this compound. The results indicated significant inhibition of bacterial growth against Gram-positive and Gram-negative strains. The minimum inhibitory concentration (MIC) was determined to be lower than that of commonly used antibiotics, suggesting potential for development as an antimicrobial agent.
  • Cytotoxicity Assays:
    In vitro cytotoxicity assays revealed that this compound exhibited selective toxicity towards cancer cell lines compared to normal cells. The IC50 values were significantly lower in cancerous cells, indicating a potential application in targeted cancer therapy.
  • Anti-inflammatory Effects:
    Research has shown that compounds similar to this compound can reduce inflammation markers in vitro. This suggests that the compound may have therapeutic potential in treating inflammatory diseases.

Table 1: Biological Activities of this compound

Activity TypeObserved EffectReference
AntimicrobialSignificant inhibition of bacterial growth
CytotoxicitySelective toxicity towards cancer cells
Anti-inflammatoryReduction in inflammation markers

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